![molecular formula C18H26N2O2 B12295396 N-(9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12295396.png)
N-(9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamid ist eine komplexe organische Verbindung, die sich durch ihre einzigartige spirocyclische Struktur auszeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamid umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Vorstufen. Ein übliches Verfahren beinhaltet die Schutzgruppenreaktion von 1-Oxa-9-azaspiro[5.5]undecan-4-ol mit einer geeigneten Schutzgruppe, gefolgt von einer Benzylierung und anschließender Acylierung zur Einführung der Acetamidgruppe .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die Synthese beinhaltet wahrscheinlich ähnliche Schritte wie diejenigen, die in Laborumgebungen verwendet werden, wobei Optimierungen für die Skalierung und Kosteneffizienz vorgenommen werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann funktionelle Gruppen wie Hydroxyl- oder Carbonylgruppen einführen.
Reduktion: Diese Reaktion kann Carbonylgruppen zu Alkoholen oder Aminen reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen, wie z. B. Halogenierung oder Alkylierung.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄).
Substitution: Häufige Reagenzien sind Alkylhalogenide und Nucleophile wie Amine oder Thiole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
N-(9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, insbesondere beim Aufbau spirocyclischer Verbindungen.
Biologie: Es wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antitumoraktivität.
Medizin: Es wird auf sein Potenzial als Therapeutikum untersucht, insbesondere bei der Behandlung neurologischer Erkrankungen.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege sind noch Gegenstand der Forschung.
Wirkmechanismus
The mechanism of action of N-(9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl-methansulfonat
- 1-Oxa-9-azaspiro[5.5]undecan-4-on-Hydrochlorid
Einzigartigkeit
N-(9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamid ist einzigartig aufgrund seiner spezifischen spirocyclischen Struktur und des Vorhandenseins sowohl von Benzyl- als auch von Acetamidgruppen. Diese Kombination von Merkmalen verleiht der Verbindung einzigartige chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
IUPAC Name |
N-(9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-15(21)19-17-7-12-22-18(13-17)8-10-20(11-9-18)14-16-5-3-2-4-6-16/h2-6,17H,7-14H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXLDTIGAJTGJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCOC2(C1)CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
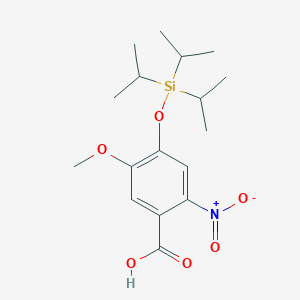
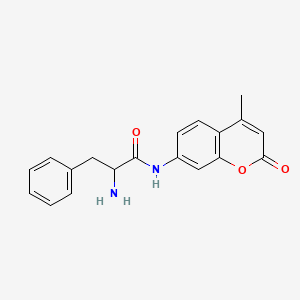
![33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B12295324.png)
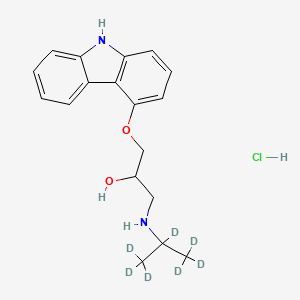
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12295336.png)

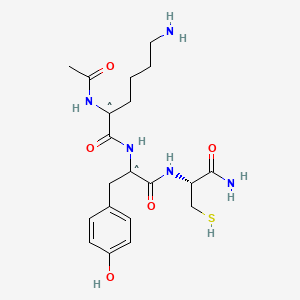

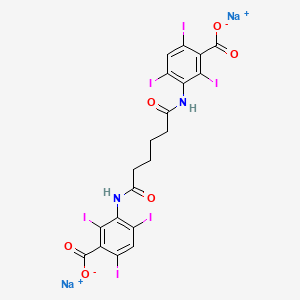
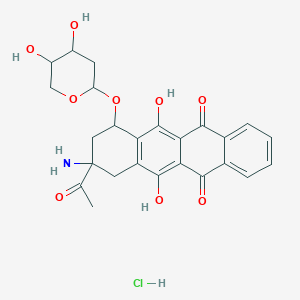
![2,2-Difluoro-6-azaspiro[3.5]nonane](/img/structure/B12295360.png)
![Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-](/img/structure/B12295366.png)
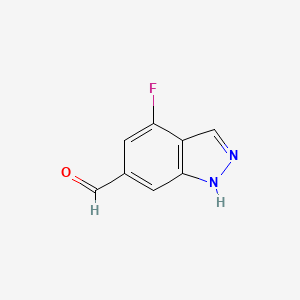
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione](/img/structure/B12295376.png)
